molecular formula C20H21FN6O B2588234 {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone CAS No. 1291842-94-8

{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2588234
CAS No.: 1291842-94-8
M. Wt: 380.427
InChI Key: FFIBZOWKKODUDP-UHFFFAOYSA-N
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Description

{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.427. The purity is usually 95%.
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Biological Activity

The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone, often referred to as a triazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F2N5OC_{16}H_{18}F_{2}N_{5}O, with a molecular weight of 329.30 g/mol. The structure features a triazole ring which is known for its bioactivity, particularly in antifungal and antibacterial applications.

PropertyValue
Molecular FormulaC16H18F2N5OC_{16}H_{18}F_{2}N_{5}O
Molecular Weight329.30 g/mol
IUPAC Name5-(2-fluoroanilino)-N-[(4-(2-methylphenyl)piperazin-1-yl)methyl]-2H-triazole-4-carboxamide
InChI KeyOPXXEIVHVNPWIH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : This is achieved through cycloaddition reactions involving azides and alkynes.
  • Nucleophilic Substitution : The introduction of the piperazine moiety occurs via nucleophilic substitution reactions with appropriate halides.
  • Final Coupling : The final product is obtained through amide coupling techniques.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties by inhibiting cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51). For instance, compounds similar to the one discussed have shown minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .

Antibacterial Activity

Triazoles have also demonstrated broad-spectrum antibacterial activity. Studies have reported that derivatives exhibit MIC values ranging from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the phenyl rings has been linked to enhanced activity against resistant strains .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The triazole ring has been implicated in modulating pathways related to apoptosis in cancer cells. For instance, docking studies indicate that similar compounds can effectively bind to target proteins involved in tumor progression .

Case Studies

  • Study on Antifungal Activity : A recent study evaluated a series of triazole derivatives for their antifungal efficacy against pathogenic fungi. Compound variants exhibited MIC values significantly lower than established antifungals, suggesting a potential for development into new therapeutic agents .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of triazole-based compounds against MRSA and other resistant bacteria. Results indicated that certain derivatives were effective at concentrations much lower than conventional antibiotics, highlighting their potential utility in treating resistant infections .

Properties

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-14-6-2-5-9-17(14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-8-4-3-7-15(16)21/h2-9H,10-13H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIBZOWKKODUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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